

AzGGK discovery and development timeline

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Compound of Interest

Compound Name: AzGGK

Cat. No.: B1192226

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An In-depth Technical Guide on the Discovery and Development of **AzGGK**, a Novel Goliath Kinase Inhibitor

Abstract

AzGGK is a first-in-class, orally bioavailable, small-molecule inhibitor of Goliath Kinase (GK), a serine/threonine kinase implicated in the pathogenesis of various solid tumors. Overexpression and activating mutations of GK are correlated with uncontrolled cell proliferation and resistance to standard therapies. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **AzGGK**, from initial high-throughput screening to late-stage clinical trials. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are presented to offer a complete technical perspective for researchers and drug development professionals.

Discovery and Lead Optimization

The journey to identify **AzGGK** began with a high-throughput screening (HTS) campaign to identify inhibitors of recombinant human Goliath Kinase. A library of over 500,000 diverse small molecules was screened, leading to the identification of a promising hit compound. Subsequent lead optimization focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the selection of **AzGGK** as the lead candidate.

Kinase Inhibition Profile

AzGGK was profiled against a panel of 450 human kinases to assess its selectivity. The compound demonstrated exceptional potency for Goliath Kinase and high selectivity against

other closely related kinases.

Table 1: Kinase Inhibition Profile of **AzGGK**

Kinase Target	IC50 (nM)
Goliath Kinase (GK)	1.2
Kinase A	8,500
Kinase B	>10,000
Kinase C	4,200
Kinase D	>10,000

Experimental Protocol: In Vitro Kinase Inhibition Assay

A biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of **AzGGK** against Goliath Kinase.

- Reagents: Recombinant human Goliath Kinase, ATP, biotinylated peptide substrate, and a lanthanide-based detection reagent.
- Procedure:
 - A serial dilution of **AzGGK** was prepared in DMSO and added to a 384-well plate.
 - Goliath Kinase enzyme and the peptide substrate were added to each well and incubated for 15 minutes at room temperature.
 - The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
 - The reaction was stopped, and the detection reagent was added to measure the amount of phosphorylated substrate.
 - The signal was read on a plate reader, and the IC50 values were calculated using a four-parameter logistic curve fit.

Preclinical Development

The preclinical development of **AzGGK** focused on evaluating its cellular activity, in vivo efficacy, and safety profile.

In Vitro Cellular Activity

AzGGK was tested in a panel of cancer cell lines with known Goliath Kinase mutation status. The compound demonstrated potent anti-proliferative activity in cell lines harboring GK mutations.

Table 2: Anti-proliferative Activity of **AzGGK** in Cancer Cell Lines

Cell Line	GK Status	IC50 (nM)
Tumor-A	Mutant	5.8
Tumor-B	Wild-Type	2,100
Tumor-C	Mutant	8.2
Tumor-D	Wild-Type	>5,000

In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor activity of **AzGGK** was evaluated in a mouse xenograft model using the Tumor-A cell line. Oral administration of **AzGGK** resulted in significant tumor growth inhibition.

Table 3: In Vivo Efficacy of **AzGGK** in Tumor-A Xenograft Model

Treatment Group	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
AzGGK	10	45
AzGGK	30	88
AzGGK	50	95

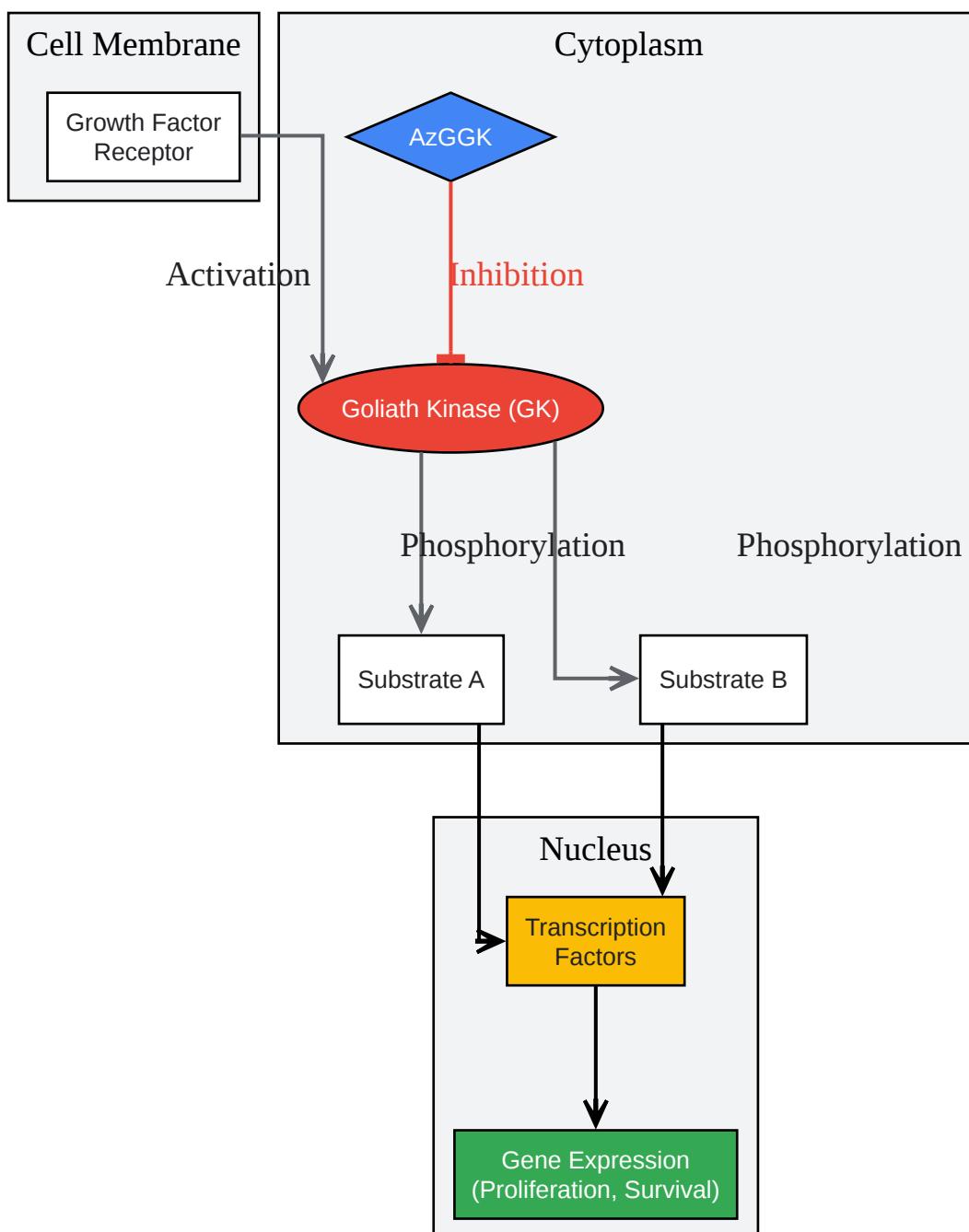
Experimental Protocol: Mouse Xenograft Study

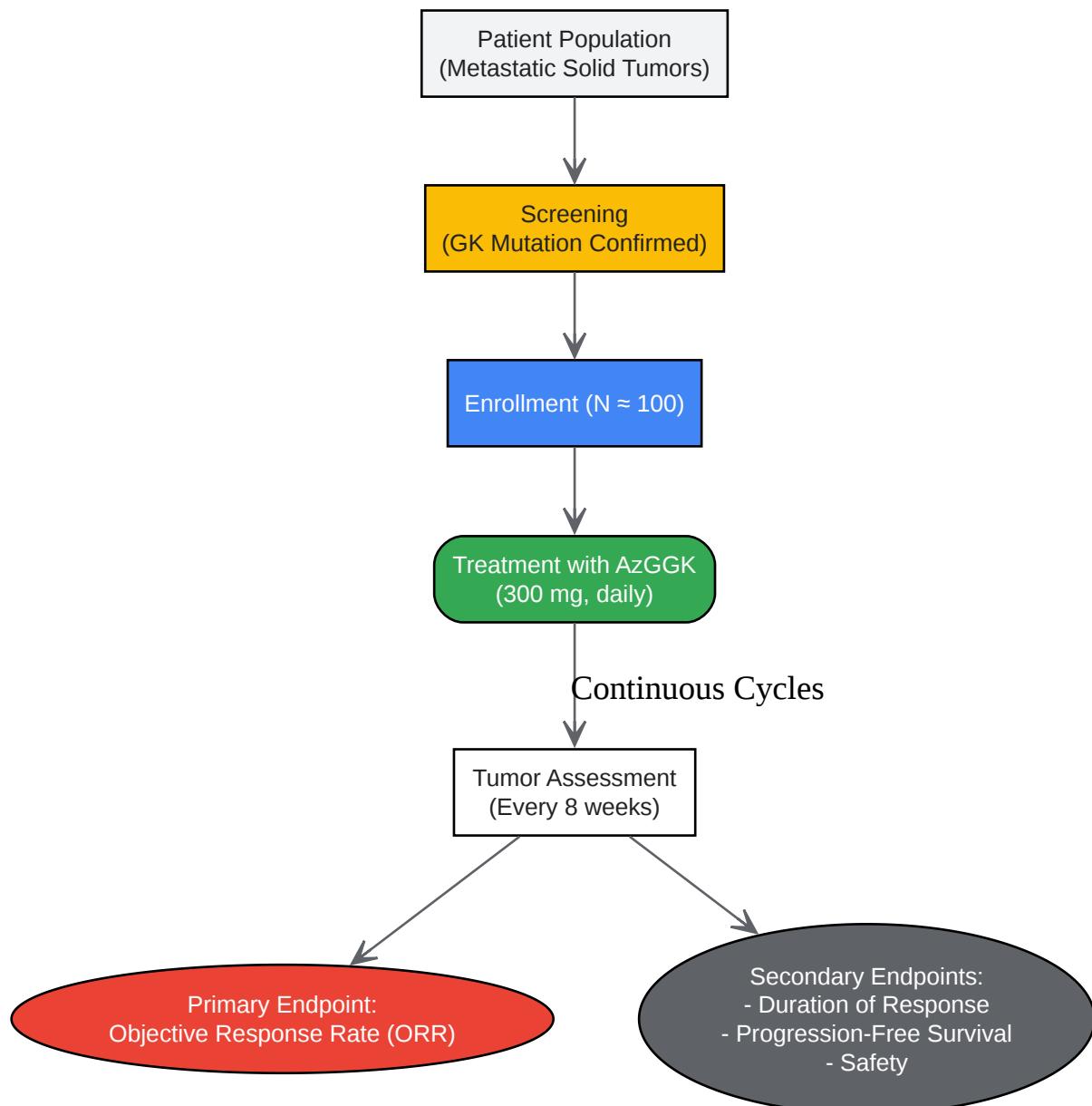
- Model: Female athymic nude mice were implanted subcutaneously with 5×10^6 Tumor-A cells.
- Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. **AzGGK** was administered orally once daily for 21 days.
- Endpoints: Tumor volume was measured twice weekly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

Visualized Pathways and Workflows

Goliath Kinase Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade mediated by Goliath Kinase, which promotes cell proliferation and survival. **AzGGK** acts as a direct inhibitor of GK, blocking downstream signaling.





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